molecular formula C9H12O3S B7771167 4-Isopropylbenzenesulfonic acid CAS No. 37953-05-2

4-Isopropylbenzenesulfonic acid

Cat. No.: B7771167
CAS No.: 37953-05-2
M. Wt: 200.26 g/mol
InChI Key: CVLHGLWXLDOELD-UHFFFAOYSA-N
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Description

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is an organic sulfonic acid with the molecular formula C9H12O3S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is commonly used as a catalyst in various chemical reactions due to its strong acidic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylbenzenesulfonic acid can be synthesized through the sulfonation of cumene (isopropylbenzene) using sulfur trioxide or oleum. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes where cumene is continuously fed into a reactor containing sulfur trioxide or oleum. The reaction mixture is then cooled, and the product is separated and purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other functional groups.

    Esterification: It can react with alcohols to form esters.

    Neutralization: It can be neutralized by bases to form sulfonate salts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isopropylbenzenesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-isopropylbenzenesulfonic acid primarily involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can activate electrophiles and stabilize carbocations, facilitating various organic transformations. The sulfonic acid group can also participate in hydrogen bonding and ionic interactions, influencing the reactivity and selectivity of reactions .

Comparison with Similar Compounds

    Benzenesulfonic acid: Similar structure but lacks the isopropyl group.

    Toluene-4-sulfonic acid: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness: 4-Isopropylbenzenesulfonic acid is unique due to the presence of the isopropyl group, which can influence its solubility, reactivity, and selectivity in chemical reactions. This makes it a valuable compound in specific applications where these properties are advantageous .

Properties

IUPAC Name

4-propan-2-ylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHGLWXLDOELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044932
Record name 4-Isopropylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonic acid, (1-methylethyl)-
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CAS No.

16066-35-6, 37953-05-2
Record name 4-Isopropylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16066-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cumenesulfonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, (1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Isopropylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cumenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cumenesulphonic acid
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Record name P-CUMENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C99924DK5B
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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